Methyl 3-(3-quinolinyl)propanoate
Description
Methyl 3-(3-quinolinyl)propanoate is a synthetic quinoline-derived ester with a propanoate backbone. Its structure features a quinoline moiety attached to the β-carbon of the propanoate ester (Fig. 1). This compound is typically synthesized through multi-step protocols, such as the Michael addition of methyl acrylate to amine derivatives, followed by hydrazinolysis and nucleophilic addition to quinoline-4-carbaldehyde . Its structural complexity and heterocyclic aromatic system make it a candidate for pharmacological investigations, particularly in cholinesterase inhibition studies .
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 3-quinolin-3-ylpropanoate |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)7-6-10-8-11-4-2-3-5-12(11)14-9-10/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
JJQDNINCAXGYDD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Quinoline-Based Propanoate Derivatives
Methyl 3-acetoxy-2-methylene-3-(2-quinolyl)propanoate
- Structure: Contains a 2-quinolyl group, acetoxy substituent, and exocyclic double bond.
- Synthesis: Prepared via hydrazinolysis and nucleophilic addition, yielding 57% as a yellow oil .
- Key Differences: The 2-quinolyl substitution and acetoxy group enhance steric bulk compared to the 3-quinolinyl derivative. Spectroscopic data (¹H NMR: δ 2.16 ppm for CH₃CO; 6.49–8.14 ppm for aromatic protons) confirm structural distinctions .
Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate
- Structure: Features a 7-methoxy-4-oxoquinoline group.
- The methoxy group at position 7 may improve solubility or alter electronic properties .
Table 1: Comparison of Quinoline-Based Propanoates
Heterocyclic Propanoates with Non-Quinoline Moieties
Methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoate
- Structure : Chromen-4-one core with a hydroxy group at position 3.
- Synthesis : Multicomponent protocol from 3-hydroxy-4H-chromen-4-one, yielding substituted derivatives .
Methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate
- Structure : Quinazoline scaffold with a sulfanyl linker and nitro group.
Pharmacologically Active Analogues
Thalidomide Analogues (4NO₂PDPMe and 4APDPMe)
- Structure: 4-Nitrophthalimide and 4-aminophthalimide groups attached to propanoate.
- Activity : Demonstrated potent uterus-relaxant effects in pregnant human myometrium .
- Contrast: The phthalimide moiety confers distinct biological activity compared to quinoline-based compounds.
Methyl 3-(dimethyl(phenyl)silyl)-chroman-propanoate
Natural and Sulfur-Containing Derivatives
Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate
- Source: Isolated from Ficus stenophylla roots .
- Structure : Benzofuran core with hydroxy and methoxy substituents.
- Significance: Natural origin contrasts with synthetic quinoline derivatives; the benzofuran system may confer antioxidant properties .
3-(Diallylsulfonio)propanoate (DAllSP)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
